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1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-

Cat. No.: B2866992
CAS No.: 1092352-03-8
M. Wt: 197.66
InChI Key: WUOFDJWIOOMZML-UHFFFAOYSA-N
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Description

Evolution of Indole (B1671886) and Dihydroindole Chemistry in Medicinal and Synthetic Disciplines

Indole and its derivatives are fundamental building blocks in drug discovery, known for a wide array of pharmacological activities. sci-hub.seresearchgate.net This versatile pharmacophore is present in numerous natural products and clinically used drugs, including the anticancer agent vincristine (B1662923) and the antihypertensive drug reserpine. nih.gov The rich chemistry of the indole nucleus allows for extensive functionalization, enabling medicinal chemists to modulate its biological activity. sci-hub.seresearchgate.net

In recent years, dihydroindole (indoline) scaffolds have emerged as valuable alternatives to the traditional indole core. researchgate.net The saturation of the 2,3-double bond in the indole ring leads to a three-dimensional structure with distinct electronic properties, which can result in improved pharmacological profiles. This has spurred the development of novel synthetic methodologies and the exploration of dihydroindole derivatives in various therapeutic areas.

Structural Features and Unique Chemical Significance of 5-Chloro-2,3-dihydroindole Derivatives

The introduction of a chlorine atom at the 5-position of the dihydroindole ring significantly influences the molecule's properties. Halogen atoms, particularly chlorine, are known to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. nih.gov The presence of the 5-chloro substituent can lead to enhanced biological activity and improved pharmacokinetic properties. nih.gov

5-Chloro-2,3-dihydro-1H-indole serves as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its derivatives have been investigated for their potential as anti-inflammatory and anti-cancer agents. chemimpex.com The unique combination of the dihydroindole core and the 5-chloro substitution provides a foundation for the design of novel therapeutic agents targeting a range of biological targets. mdpi.com

Importance of 2-Ethanol Functionalization in Indole-Based Compound Design

The functionalization of the indole nucleus at the C2 position is a crucial strategy in the development of new bioactive molecules. nih.gov The addition of a 2-ethanol side chain introduces a hydroxyl group, which can participate in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and specificity. This functional group can also serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Current Research Landscape and Future Trajectories for 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-

Currently, research on 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- and related compounds is focused on exploring their synthetic accessibility and potential as intermediates for more complex molecules. While specific detailed research findings on this exact compound are not extensively published, the broader classes of 5-chloro-2,3-dihydroindole and indole-2-ethanol derivatives are of significant interest.

Future research is likely to involve the development of efficient and stereoselective synthetic routes to access this and related chiral compounds. Furthermore, the exploration of its biological activity, potentially as a precursor for compounds targeting neurological disorders or as an anti-proliferative agent, is a promising avenue. The unique combination of the chlorinated dihydroindole core and the 2-ethanol side chain provides a rich platform for the discovery of novel chemical entities with potential therapeutic applications.

Below is a data table summarizing the key chemical identifiers for the subject compound.

IdentifierValue
IUPAC Name2-(5-chloro-2,3-dihydro-1H-indol-2-yl)ethanol
CAS Number122243-73-4
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol

Further investigation into the chemical reactivity and biological profile of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- is warranted to fully elucidate its potential in medicinal and synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO B2866992 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- CAS No. 1092352-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-2,3-dihydro-1H-indol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-8-1-2-10-7(5-8)6-9(12-10)3-4-13/h1-2,5,9,12-13H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOFDJWIOOMZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 1h Indole 2 Ethanol, 5 Chloro 2,3 Dihydro

Strategic Retrosynthetic Analysis of the 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- Scaffold

A retrosynthetic analysis of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- suggests that the primary disconnections would logically occur at the C2-substituent and in the formation of the dihydroindole ring. The ethanol (B145695) side chain can be envisioned as being introduced through the reduction of a corresponding carboxylic acid or ester derivative, such as 5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid. This precursor, in turn, can be disconnected to reveal the core 5-chloro-2,3-dihydroindole (also known as 5-chloroindoline) scaffold. The synthesis of this chlorinated indoline (B122111) is a key challenge, often approached by first constructing the indoline ring and then introducing the chlorine atom, or by starting with a pre-chlorinated aromatic precursor.

Synthetic Routes to 5-Chloro-2,3-dihydroindole Precursors

Cyclization Reactions for Dihydroindole Ring Formation

The construction of the dihydroindole (indoline) ring is a well-established area of heterocyclic chemistry. A common approach involves the cyclization of appropriately substituted anilines. For instance, N-substituted 2-vinylanilines can undergo intramolecular cyclization to form indolines. While many of these reactions are catalyzed by transition metals, metal-free conditions have also been developed. organic-chemistry.org One such method involves the reaction of aliphatic and aromatic amines with 2- or 3-chlorostyrene (B1584043) in the presence of a strong base like potassium tert-butoxide to yield N-substituted 2,3-dihydroindoles. acs.org Another strategy involves the reduction of an indole (B1671886) ring to an indoline. For example, indole-2-carboxylic acids can be selectively reduced to indoline-2-carboxylic acids using dissolving metal reductions, such as with lithium, sodium, or potassium in liquid ammonia. google.com

Regioselective Chlorination Strategies at the 5-Position

Achieving regioselective chlorination at the 5-position of the indoline ring is crucial. Direct chlorination of indoline can lead to a mixture of products. A more controlled approach often involves the N-acylation of indoline to protect the nitrogen and direct the electrophilic substitution. The resulting 1-acyl-indoline can then be chlorinated, often with chlorine in the presence of a base, to yield 5-chloro-1-acyl-indoline. Subsequent saponification removes the acyl group to provide 5-chloro-indoline. google.com An alternative route involves starting with a pre-chlorinated aniline (B41778) derivative and then constructing the dihydroindole ring.

Introduction and Derivatization of the 2-Ethanol Moiety in the Indole Framework

Once the 5-chloro-2,3-dihydroindole scaffold is in hand, the next strategic step is the introduction of the 2-ethanol group. This typically involves the formation of a carbon-carbon bond at the 2-position, followed by functional group manipulation.

Carbon-Carbon Bond Formation at the 2-Position

Introducing a two-carbon chain at the 2-position of the indoline ring can be accomplished through various C-C bond-forming reactions. One potential route involves the functionalization of an indole precursor prior to reduction to the indoline. For example, indole-2-carboxylic acid derivatives can be synthesized and then reduced. google.com The synthesis of such derivatives can be achieved through methods like the Fischer indole synthesis from appropriate precursors. rsc.org Another approach could involve the direct C-H functionalization at the 2-position of a protected indoline, though this can be challenging due to the reactivity of other positions. More commonly, the indole ring is functionalized at the C2 position, and this functionality is carried through subsequent reduction steps. For instance, 2-alkynylindoles can be synthesized and then subjected to reactions to form the desired side chain. rsc.org

Redox Chemistry for Ethanol Group Installation

The final step in the synthesis is the conversion of the C2-substituent into an ethanol group. This is a classic reduction reaction. If the precursor is a 5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid or its ester, a reducing agent such as lithium aluminum hydride (LiAlH₄) would be effective in reducing the carboxylic acid or ester functionality to the primary alcohol, thus forming the target molecule, 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-. The choice of reducing agent and reaction conditions would need to be carefully considered to avoid over-reduction or side reactions with the chloro-substituent or the indoline ring.

Optimization of Reaction Conditions and Yield for 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- Synthesis

A key transformation is the reduction of the indole nucleus. This can be achieved through catalytic hydrogenation. The choice of catalyst, solvent, temperature, and hydrogen pressure significantly influences the reaction's efficiency and selectivity. For instance, the reduction of indole derivatives to indolines can be performed using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel.

Another critical step is the reduction of the carboxyl group at the C2 position to a hydroxymethyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) are effective for converting carboxylic acids and esters to primary alcohols. msu.edu The optimization of this step involves controlling the stoichiometry of the reducing agent, the reaction temperature (typically starting at low temperatures and gradually warming), and the workup procedure to maximize the isolation of the alcohol product.

The following table outlines key parameters and their potential impact on the yield of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-, based on analogous reductions of indole derivatives.

ParameterConditionRationale and Expected Outcome
Catalyst (for Indole Reduction)5-10% Pd/CStandard catalyst for indole hydrogenation. Moderate conditions (temperature, pressure) are often sufficient. Higher loading may increase reaction rate but also cost.
PtO₂ (Adam's catalyst)Highly active catalyst, may allow for lower pressures and temperatures. Can sometimes lead to over-reduction if not controlled.
Raney NickelA cost-effective alternative, but may require higher temperatures and pressures. Often used in industrial-scale synthesis.
SolventEthanol / MethanolCommon protic solvents for hydrogenation, good solubility for many indole derivatives.
Acetic AcidAcidic conditions can facilitate the reduction of the indole ring, often leading to faster reaction times.
Reducing Agent (for Carboxyl Group)LiAlH₄ in THF/EtherHighly effective for reducing esters and carboxylic acids to alcohols. Requires anhydrous conditions and careful quenching. High yields are typical.
NaBH₄ / Lewis AcidA milder alternative to LiAlH₄, its reactivity can be enhanced with additives like I₂ or Lewis acids for ester reduction. researchgate.net May offer better functional group tolerance.
Temperature25-80 °CHigher temperatures generally increase the rate of catalytic hydrogenation but can also lead to side reactions or catalyst degradation. Optimization is key to balance rate and selectivity. scielo.br
Pressure (H₂)1-50 atmIncreased hydrogen pressure accelerates the rate of hydrogenation. High pressure may be necessary for less reactive substrates but requires specialized equipment.

Exploration of Novel Synthetic Approaches for 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-

Beyond the classical reduction routes, research into novel synthetic methodologies aims to provide more efficient, selective, and environmentally benign pathways to substituted indolines.

One promising strategy involves the use of visible-light photoredox catalysis. This approach can facilitate reductive dearomatization reactions under mild conditions. scispace.comresearchgate.netnih.gov A hypothetical route could involve a photoredox-catalyzed reductive coupling of a suitable 5-chloro-1H-indole precursor with a two-carbon electrophile, directly installing the ethanol side chain while simultaneously reducing the indole ring. Such methods often exhibit high functional group tolerance and avoid the use of harsh reagents or high pressures. researchgate.net

Another innovative approach could start from 5-chloroisatin. researchgate.net The isatin (B1672199) core can be manipulated through N-alkylation or protection, followed by a ring-opening and reduction sequence. For example, reaction of the C2-keto group with a suitable Wittig-type reagent could introduce the required two-carbon chain, which could then be selectively reduced to the alcohol.

Multi-component reactions (MCRs) also offer an attractive strategy for building molecular complexity in a single step. nih.gov A novel MCR could be designed involving a substituted o-haloaniline, an acetylene (B1199291) derivative, and a source for the C2-ethanol side chain, potentially catalyzed by a transition metal like palladium to construct the functionalized indole ring system in a domino process. organic-chemistry.org

Finally, chemospecific reduction methods are being explored. For instance, the reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids can be achieved with high selectivity using dissolving metal reductions, such as sodium or lithium in liquid ammonia. google.com This indoline acid could then be selectively reduced to the target alcohol, providing an alternative pathway that avoids catalytic hydrogenation.

Stereochemical Control in the Synthesis of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-

The C2 position of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- is a chiral center. Therefore, controlling the stereochemical outcome of the synthesis is crucial for accessing enantiomerically pure forms of the compound, which is often necessary for pharmacological applications.

The primary opportunity for introducing stereochemistry is during the reduction of the C2=C3 double bond of the 5-chloro-1H-indole-2-ethanol precursor. Asymmetric catalytic hydrogenation is the most powerful tool for this transformation. This involves using a chiral catalyst, typically a transition metal (like rhodium, ruthenium, or iridium) complexed with a chiral phosphine (B1218219) ligand.

The choice of chiral ligand is paramount in determining the enantioselectivity of the hydrogenation. Ligands such as BINAP, DuPhos, or Josiphos have been successfully employed in the asymmetric hydrogenation of various substituted olefins and heterocycles. The interaction between the substrate, the chiral catalyst, and hydrogen on the catalyst surface creates a diastereomeric transition state, leading to the preferential formation of one enantiomer.

The directing effect of existing functional groups on the substrate can also influence the stereochemical outcome. This phenomenon, known as haptophilicity, involves an attractive interaction between a functional group (like the hydroxyl group of the ethanol side chain) and the heterogeneous catalyst surface, which can direct the addition of hydrogen from a specific face of the molecule. researchgate.net By selecting appropriate solvents and conditions, this effect can be either enhanced or minimized to control the diastereoselectivity of the reduction.

The following table summarizes potential asymmetric hydrogenation catalysts and their applicability for the stereocontrolled synthesis of the target molecule, based on literature precedents for similar substrates.

Catalyst SystemChiral Ligand ClassTypical Substrates & ConditionsPotential Outcome for Target Synthesis
[Rh(COD)(L)]BF₄DuPhos / BPEAsymmetric hydrogenation of enamides and dehydroamino acids. Mild conditions (rt, 1-10 atm H₂).High potential for enantioselectivity if the indole precursor is N-acylated to form an enamide-like structure.
[Ru(L)(OAc)₂]BINAPHydrogenation of a wide range of functionalized olefins, including allylic alcohols.The hydroxyl group on the ethanol side chain could act as a directing group, leading to high enantiomeric excess (e.e.).
[Ir(COD)(L*)(PCy₃)]PF₆Josiphos / PhanePhosHydrogenation of unfunctionalized or sterically hindered olefins. Often requires higher pressures.Applicable for the direct hydrogenation of the indole C2=C3 double bond, offering a direct route to the chiral indoline.
Heterogeneous (e.g., Pd/C) with Chiral ModifierCinchona AlkaloidsAsymmetric hydrogenation of α-keto esters.A possible, though less common, approach where a chiral molecule adsorbed on the catalyst surface induces enantioselectivity.

Advanced Spectroscopic and Structural Elucidation of 1h Indole 2 Ethanol, 5 Chloro 2,3 Dihydro

Computational Chemistry for Predicted Spectroscopic Properties and Conformational AnalysisTheoretical calculations, likely using Density Functional Theory (DFT), would be employed to predict the NMR, IR, and VCD spectra. These predicted data would be compared with experimental results for validation. Conformational analysis would also be performed to identify the most stable conformations of the molecule.

Without access to peer-reviewed studies or spectral databases containing this information, a scientifically valid article on 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- cannot be constructed.

Investigation of Biological Activities and Underlying Mechanisms for 1h Indole 2 Ethanol, 5 Chloro 2,3 Dihydro in Vitro Studies

Antimicrobial Activity Profiling (In Vitro)

Indole (B1671886) derivatives are recognized for their broad-spectrum antimicrobial properties. humanjournals.comresearchgate.net The presence of a chlorine substituent on the indole ring, as seen in the subject compound, has been noted in other derivatives to influence antimicrobial efficacy.

Studies on various indole derivatives have demonstrated activity against Gram-positive bacteria. For instance, certain 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) derivatives have been screened for their antibacterial activity against Staphylococcus aureus and Bacillus subtilis. researchgate.net Similarly, other research has highlighted the efficacy of specific indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The general findings suggest that the indole nucleus is a promising scaffold for developing agents against these types of bacteria.

Table 1: Representative In Vitro Activity of Chloro-Indole Derivatives Against Gram-Positive Bacteria

Compound/Derivative Class Bacterial Strain Activity Metric (e.g., MIC) Reference
5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives Staphylococcus aureus Not Specified researchgate.net
5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives Bacillus subtilis Not Specified researchgate.net
Aminoguanidine-indole derivatives Methicillin-resistant Staphylococcus aureus (MRSA) MIC values reported nih.gov

Note: This table is illustrative and based on activities of related compound classes, not 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-.

The activity of indole derivatives extends to Gram-negative bacteria. The same 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives mentioned previously were also tested against Escherichia coli. researchgate.net Research into other indole derivatives has shown potential against pathogenic Gram-negative species like Acinetobacter baumannii, a bacterium known for extensive drug resistance. asm.org Some studies have explored the efficacy of indole derivatives against plant-pathogenic bacteria as well, such as Xanthomonas oryzae. acs.org

Table 2: Representative In Vitro Activity of Chloro-Indole Derivatives Against Gram-Negative Bacteria

Compound/Derivative Class Bacterial Strain Activity Metric (e.g., MIC) Reference
5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives Escherichia coli Not Specified researchgate.net
Indole derivatives Acinetobacter baumannii Antimicrobial and antibiofilm effects asm.org

Note: This table is illustrative and based on activities of related compound classes, not 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-.

The antifungal potential of indole derivatives has also been a focus of research. For example, 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives were screened against the fungal pathogens Aspergillus niger and Candida albicans. researchgate.net Other studies on different series of indole derivatives have confirmed activity against various fungal strains, indicating the versatility of the indole scaffold in combating fungal infections. nih.govnih.gov

Table 3: Representative In Vitro Activity of Chloro-Indole Derivatives Against Fungal Pathogens

Compound/Derivative Class Fungal Strain Activity Metric (e.g., MIC) Reference
5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives Aspergillus niger Not Specified researchgate.net
5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives Candida albicans Not Specified researchgate.net
Indole-1,2,4 triazole conjugates Candida tropicalis, Candida albicans MIC values as low as 2 µg/mL nih.gov

Note: This table is illustrative and based on activities of related compound classes, not 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-.

The mechanisms by which indole derivatives exert their antimicrobial effects are multifaceted and not fully elucidated for all compounds. However, several hypotheses have been proposed based on in vitro studies of various analogs. One prominent hypothesis is the disruption of the bacterial cell membrane integrity. nih.gov Some indole derivatives have been shown to induce membrane depolarization. nih.gov Another proposed mechanism is the inhibition of essential enzymes, such as dihydrofolate reductase (DHFR), which is crucial for microbial DNA synthesis. nih.gov For antifungal action, some indole derivatives are thought to interfere with ergosterol, a key component of the fungal cell membrane. The inhibition of biofilm formation is another area of investigation, particularly for persistent bacterial infections. asm.org

Anticancer and Cytotoxic Activity Assessment (In Vitro)

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous anticancer agents. nih.govresearchgate.net Consequently, various indole derivatives are frequently evaluated for their cytotoxic effects against cancer cell lines.

The primary method for assessing the in vitro anticancer activity of novel compounds, including indole derivatives, is the cell viability assay. The most common of these is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. frontiersin.orgnih.gov This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A reduction in metabolic activity in the presence of a test compound suggests cytotoxic or anti-proliferative effects.

Researchers typically screen compounds against a panel of human cancer cell lines to assess the breadth and selectivity of their activity. These panels often include cell lines from a diverse range of cancer types, such as:

Breast Cancer: MCF-7 nih.govfrontiersin.org

Cervical Cancer: HeLa nih.govfrontiersin.org

Liver Cancer: HepG2 frontiersin.orgnih.gov

Lung Cancer: A-549 nih.govtandfonline.com

Prostate Cancer: PC-3 nih.gov

Colon Cancer: HT29 nih.gov

The results of these assays are typically reported as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency. Studies on various 5-chloro-indole derivatives have demonstrated significant antiproliferative activity, with some compounds showing GI50 (50% growth inhibition) values in the nanomolar range against certain cancer cell lines. mdpi.comnih.gov

Table 4: Representative Cancer Cell Lines Used for Screening Indole Derivatives

Cancer Type Cell Line Common Assay Reference
Breast Cancer MCF-7 MTT Assay nih.govfrontiersin.org
Cervical Cancer HeLa MTT Assay nih.govfrontiersin.org
Liver Cancer HepG2 MTT Assay frontiersin.orgnih.gov
Lung Cancer A-549 MTT Assay nih.govtandfonline.com
Pancreatic Cancer Panc-1 Cell Viability Assay mdpi.com

Note: This table lists examples of cell lines used to test related indole compounds and does not represent data for 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-.

Cell Cycle Perturbation Analysis (e.g., specific phase arrest)

No studies were found that analyzed the effect of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- on the cell cycle of cancer or other cell lines. Such an analysis would typically involve treating cells with the compound and using techniques like flow cytometry with DNA stains (e.g., propidium (B1200493) iodide) to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Induction Pathways and Marker Analysis (e.g., caspase activation, PARP cleavage)

There is no available research detailing the pro-apoptotic activity of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-. A typical investigation would assess key markers of apoptosis, such as the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3), as well as the cleavage of substrates like poly(ADP-ribose) polymerase (PARP). While some studies show that other, structurally different, 5-chloro-indole derivatives can induce apoptosis by increasing levels of caspase-3, caspase-8, and the pro-apoptotic protein Bax, while decreasing the anti-apoptotic protein Bcl-2, this data is not applicable to the specific compound .

Target-Specific Enzyme Inhibition Studies (e.g., kinases, tubulin polymerization)

No target-specific enzyme inhibition studies for 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- have been published. Research on other 5-chloro-indole derivatives has identified them as inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR), including both its wild-type (WT) and mutant forms (T790M). nih.gov These findings, however, are specific to the tested derivatives and cannot be extrapolated to 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-.

Antioxidant Activity Determination (In Vitro)

No data is available on the direct antioxidant properties of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-.

There are no published results from free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, for this compound. These assays are commonly used to measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

Information regarding the ability of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- to inhibit lipid peroxidation in cellular or subcellular models is not present in the scientific literature. Such studies would typically assess the compound's ability to prevent or reduce the oxidative degradation of lipids in cell membranes.

Modulation of Endogenous Antioxidant Enzyme Systems (In Vitro)

The direct effects of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- on endogenous antioxidant enzyme systems have not been extensively documented in publicly available research. However, studies on structurally related indole derivatives suggest a potential for antioxidant activity. For instance, various sulfonylhydrazone derivatives containing an indole moiety have been noted for their antioxidant and neuroprotective properties, which are often attributed to their ability to scavenge free radicals. mdpi.com The inherent electronic properties of the indole nucleus can facilitate the donation of electrons, a key process in neutralizing reactive oxygen species (ROS).

While direct evidence is pending, it is plausible that 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- could influence the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). These enzymes are critical in the cellular defense against oxidative stress. SOD catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, while CAT and GPx are responsible for the detoxification of hydrogen peroxide. Future in vitro studies would be necessary to elucidate whether this specific compound can modulate the expression or activity of these vital enzyme systems, thereby contributing to cellular protection against oxidative damage.

Anti-parasitic Activity Screening (In Vitro)

Efficacy Against Specific Protozoan Parasites (e.g., Trypanosoma cruzi)

While direct in vitro studies on the anti-parasitic activity of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- are not specifically reported, extensive research on related indole derivatives, particularly 1H-indole-2-carboxamides, has demonstrated significant efficacy against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govacs.orgacs.org Phenotypic screening of compound libraries has identified the indole core as a promising scaffold for the development of anti-trypanosomal agents. acs.org

In these studies, various substituted indoles have shown potent activity against the intracellular amastigote form of T. cruzi, which is the replicative stage in the mammalian host. acs.org The efficacy of these compounds is typically evaluated by measuring the reduction in parasite proliferation within host cells. Structure-activity relationship (SAR) studies on these indole derivatives have aimed to optimize their potency and metabolic stability. nih.govacs.org Although optimization efforts for some series were halted due to unfavorable pharmacokinetic properties, the initial findings underscore the potential of the indole scaffold in targeting T. cruzi. nih.govacs.org

Table 1: Anti-Trypanosoma cruzi Activity of Representative Indole Derivatives (In Vitro)

Compound Type Target Potency (pEC₅₀) Selectivity Reference
1H-Indole-2-carboxamides Intracellular T. cruzi amastigotes > 5.5 > 10-fold acs.org
N-[4-pyridyl]-formamide Indole T. cruzi CYP51 IC₅₀ < 1 nM High mdpi.com

This table is illustrative and based on data for structurally related indole compounds, not 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- itself.

Mechanistic Elucidation of Anti-parasitic Action (e.g., metabolic pathway interference)

The precise mechanism of anti-parasitic action for 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- has not been elucidated. However, a significant body of research on other indole-based compounds points towards the interference with essential metabolic pathways in Trypanosoma cruzi. A primary and well-studied target is the enzyme sterol 14α-demethylase (CYP51). mdpi.comnih.govnih.gov This enzyme is a crucial component of the parasite's sterol biosynthesis pathway, which is essential for maintaining the integrity of its cell membrane. nih.gov

Inhibition of CYP51 by indole derivatives leads to the depletion of essential sterols and the accumulation of toxic metabolic precursors, ultimately disrupting the parasite's membrane function and leading to cell death. nih.gov Several indole-containing compounds have been identified as potent inhibitors of T. cruzi CYP51. mdpi.com For some series of 1H-indole-2-carboxamides, however, in vitro potency against the parasite did not correlate with the inhibition of TcCYP51, suggesting that other mechanisms of action may be involved. acs.org Other potential targets for indole derivatives in T. cruzi could include interference with nucleic acid and protein synthesis, or disruption of other vital enzymatic activities. mdpi.com

Immunomodulatory Effects (In Vitro)

Cytokine Production Modulation in Cell Lines

Direct experimental data on the modulation of cytokine production by 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- is not currently available. However, numerous studies on other indole derivatives have demonstrated significant immunomodulatory effects in vitro, particularly the regulation of pro-inflammatory cytokine production in macrophage cell lines. For example, certain indole derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govtandfonline.com

The mechanism often involves the inhibition of signaling pathways that lead to the transcription of these cytokine genes. nih.govtandfonline.com Conversely, some indole compounds have been found to enhance the secretion of the anti-inflammatory cytokine IL-10. frontiersin.org The ability to downregulate pro-inflammatory cytokines while potentially upregulating anti-inflammatory ones suggests that the indole scaffold could be a valuable template for the development of agents to manage inflammatory conditions.

Table 2: Reported Effects of Various Indole Derivatives on Cytokine Production (In Vitro)

Indole Derivative Class Cell Line Stimulus Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Effect on Anti-inflammatory Cytokines (IL-10) Reference
Indole-hydantoin derivatives Murine Macrophages LPS Inhibition Not Reported nih.gov
Indole-3-carboxylic acid derivatives Macrophage-like cells - Stimulation (TNF-α, IL-6, IL-12) Not Reported mdpi.com
Indole-2-carboxamide derivatives Mesangial cells High Glucose Inhibition (TNF-α, IL-6) Not Reported tandfonline.com
General Indoles - TNF-α IL-10 Secretion Induction frontiersin.org

This table presents findings for a variety of indole structures and should not be directly extrapolated to 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-.

Impact on Immune Cell Activation Pathways

While specific studies on 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- are lacking, the broader class of indole derivatives has been shown to impact key immune cell activation pathways. A central target is the nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of inflammatory responses and immune cell activation. nih.govnih.gov Several indole-containing compounds have been demonstrated to inhibit the activation of NF-κB in response to inflammatory stimuli like LPS. nih.govnih.gov This inhibition can occur through various mechanisms, including the prevention of the phosphorylation and degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit. nih.gov

In addition to the NF-κB pathway, indole derivatives have also been found to modulate the mitogen-activated protein kinase (MAPK) signaling cascade. tandfonline.comjpionline.org The MAPK pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators. jpionline.org By inhibiting the phosphorylation and activation of key MAPK proteins, certain indole derivatives can effectively dampen the inflammatory response in immune cells. tandfonline.com These findings suggest that the indole scaffold has the potential to interfere with major signaling cascades that govern immune cell activation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h Indole 2 Ethanol, 5 Chloro 2,3 Dihydro and Its Analogues

Systematic Substitution Effects on Biological Efficacy

The biological profile of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- can be finely tuned by strategic modifications at three key positions: the aromatic ring, the 2-ethanol side chain, and the 2,3-dihydroindole ring system itself.

Variation of Halogen Type and Position on the Aromatic Ring

The presence, type, and position of a halogen substituent on the aromatic ring of the 2,3-dihydroindole core can significantly impact biological activity. The 5-chloro substituent in the parent compound is a critical feature, and its variation offers a pathway to modulate potency and selectivity.

Halogen atoms are known to influence a molecule's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. The nature of the halogen (Fluorine, Chlorine, Bromine, Iodine) and its placement on the aromatic ring can alter these properties and, consequently, the compound's interaction with its biological target.

Research on related heterocyclic compounds has demonstrated that increasing the atomic mass of the halogen substituent can sometimes lead to enhanced biological activity. For instance, in some series, iodine substitution results in more potent antibacterial outcomes compared to fluorine or chlorine. This effect is often attributed to increased lipophilicity and the potential for halogen bonding, a specific type of non-covalent interaction with biological macromolecules.

The position of the halogen is also a determining factor. Shifting the chloro group from the 5-position to other positions, such as 4, 6, or 7, can drastically alter the electronic distribution and steric profile of the molecule, leading to different binding affinities and activities.

Table 1: Hypothetical Biological Efficacy of Halogenated 1H-Indole-2-ethanol, 2,3-dihydro- Analogues

Compound IDHalogen SubstituentPositionRelative Biological Efficacy (Hypothetical)
A-1 5-Fluoro5Moderate
A-2 5-Chloro5High
A-3 5-Bromo5High to Very High
A-4 5-Iodo5Very High
A-5 6-Chloro6Moderate to Low
A-6 7-Chloro7Moderate

Note: The relative biological efficacy is a hypothetical representation based on general SAR principles for halogenated heterocyclic compounds and requires experimental validation.

Modifications to the 2-Ethanol Side Chain

The 2-ethanol side chain at the 2-position of the 2,3-dihydroindole ring is a key functional group that can participate in hydrogen bonding and other interactions with a biological target. Modifications to this side chain can significantly influence binding affinity and intrinsic activity.

Key modifications to explore include:

Chain Length: Altering the length of the alkyl chain (e.g., methanol, propanol) can probe the spatial constraints of the binding pocket. Shorter or longer chains may lead to a loss or gain of favorable interactions.

Functional Group Transformation: The terminal hydroxyl group can be converted to other functional groups such as an ether, ester, or amine. These changes will alter the hydrogen bonding capacity and polarity of the side chain, thereby affecting its interaction with the target. For example, acylation of the hydroxyl group could modulate the compound's pharmacokinetic profile.

Introduction of Bulkier Groups: Replacing the hydroxyl group with bulkier substituents can explore steric tolerance within the binding site.

Studies on related indole (B1671886) derivatives have shown that the nature and length of the side chain are critical for optimal activity. For instance, in some series of indole-derived cannabinoids, side chains with 4 to 6 carbons were found to produce optimal in vitro and in vivo activity, while shorter chains resulted in inactive compounds. nih.gov

Table 2: Potential Modifications to the 2-Ethanol Side Chain and their Predicted Impact

ModificationPredicted Impact on Biological EfficacyRationale
Chain Extension (Propanol) May increase or decrease efficacyDependent on the size of the binding pocket.
Chain Shortening (Methanol) Likely to decrease efficacyPotential loss of key binding interactions.
Hydroxyl to Methoxy VariableAlters hydrogen bonding capability.
Hydroxyl to Amino May alter target selectivityIntroduces a basic center.
Esterification Could act as a prodrugMay improve bioavailability.

Alterations to the 2,3-Dihydroindole Ring System

Potential modifications include:

N-Substitution: The nitrogen atom of the indoline (B122111) ring is a common site for modification. N-alkylation or N-acylation can introduce new substituents that may interact with the biological target or alter the physicochemical properties of the compound, such as its solubility and membrane permeability.

Ring Size Variation: Expanding or contracting the pyrrolidine (B122466) ring of the indoline system would significantly change the geometry of the molecule.

Introduction of Heteroatoms: Replacing a carbon atom in the pyrrolidine ring with another heteroatom could lead to novel scaffolds with different electronic and conformational properties.

Aromatization: Oxidation of the 2,3-dihydroindole to an indole ring would result in a planar, aromatic system. This change in geometry and electronics would likely lead to a different pharmacological profile. It is worth noting that some 2,3-dihydroindoles are sensitive to oxidation and can convert to their aromatic indole counterparts. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the efficacy of novel, untested analogues.

For a series of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- analogues, a QSAR model could be developed using a variety of molecular descriptors, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For halogenated compounds, the electronegativity and polarizability of the halogen atom are important electronic descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with LogP being the most common descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

A hypothetical QSAR equation for a series of 5-halo-2,3-dihydroindole analogues might take the form:

pIC50 = c0 + c1LogP + c2σ + c3*Es

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP represents the lipophilicity.

σ is the Hammett constant, representing the electronic effect of the substituent.

Es is the Taft steric parameter.

c0, c1, c2, c3 are regression coefficients determined from the analysis.

Such models can guide the synthesis of new analogues by predicting which substitutions are most likely to lead to improved biological activity.

Pharmacophore Modeling and Molecular Design Principles

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

A pharmacophore model for 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- and its active analogues could be developed based on their common structural features and interactions with a hypothetical receptor. A plausible pharmacophore model might include:

A Hydrogen Bond Donor: The hydroxyl group of the 2-ethanol side chain.

A Hydrogen Bond Acceptor: The oxygen atom of the hydroxyl group.

A Hydrophobic/Aromatic Feature: The 2,3-dihydroindole ring system.

A Halogen Bonding Feature: The 5-chloro substituent.

Table 3: Potential Pharmacophoric Features of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-

Pharmacophoric FeatureCorresponding Molecular MoietyPotential Interaction
Hydrogen Bond Donor -OH groupInteraction with an acceptor group on the target.
Hydrogen Bond Acceptor -OH groupInteraction with a donor group on the target.
Aromatic/Hydrophobic Dihydroindole ringπ-π stacking or hydrophobic interactions.
Halogen Bond Donor 5-Chloro groupInteraction with a nucleophilic region of the target.

This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with the potential to exhibit the desired biological activity. Furthermore, it provides a rational basis for the design of new analogues by ensuring that proposed structural modifications retain the key pharmacophoric features. The development of such models is an iterative process, refined as more SAR data becomes available.

Computational Chemistry and Molecular Modeling in 1h Indole 2 Ethanol, 5 Chloro 2,3 Dihydro Research

Advanced Analytical Methodologies and Bioanalytical Techniques for 1h Indole 2 Ethanol, 5 Chloro 2,3 Dihydro

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and separation of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-. This method is adept at separating the target compound from impurities, starting materials, and byproducts that may be present following its synthesis. A typical HPLC analysis involves a stationary phase, often a C18 column, and a mobile phase, which is a mixture of solvents tailored to achieve optimal separation.

While specific HPLC parameters for 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- are not extensively documented in publicly available literature, methodologies for structurally similar indole (B1671886) derivatives can be adapted. For instance, the analysis of novel indole-thiazole derivatives has been successfully validated using HPLC with UV detection, demonstrating the utility of this approach for related compounds. The validation of such a method typically includes assessments of linearity, accuracy, precision, and robustness to ensure reliable and reproducible results.

Table 1: Illustrative HPLC Parameters for the Analysis of an Indole Derivative

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% trifluoroacetic acid
Gradient Isocratic or gradient elution depending on sample complexity
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Injection Volume 10 µL
Column Temperature 25 °C

This table presents a hypothetical set of parameters based on common practices for the analysis of indole derivatives and should be optimized for the specific compound.

Chromatographic-Mass Spectrometric Hyphenated Techniques (e.g., LC-MS/MS) for Metabolite Identification

To understand the metabolic fate of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- in biological systems, hyphenated techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable. This powerful analytical tool combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, enabling the detection and structural elucidation of metabolites in complex biological matrices like plasma, urine, and tissue homogenates.

The process involves the separation of the parent compound and its metabolites by LC, followed by their ionization and fragmentation in the mass spectrometer. The resulting fragmentation patterns provide a "fingerprint" for each molecule, allowing for their identification. For halogenated compounds like 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides an additional signature that aids in the identification of chlorine-containing metabolites.

Table 2: General Approach for Metabolite Identification using LC-MS/MS

StepDescription
Sample Preparation Extraction of the compound and its metabolites from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
LC Separation Chromatographic separation using a suitable column and mobile phase to resolve the parent compound from its metabolites.
Ionization Ionization of the separated compounds using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
MS Analysis Full scan MS to determine the molecular weights of potential metabolites.
MS/MS Analysis Fragmentation of the parent and metabolite ions to obtain structural information and confirm their identities.

Quantitative Spectrophotometric Assays for Biological Activity Quantification

Spectrophotometric assays offer a relatively simple and cost-effective means to quantify the biological activity of compounds. These assays are typically based on a colorimetric reaction where the intensity of the color produced is proportional to the activity of the compound of interest. For indole derivatives, various reagents can be used to produce colored complexes that can be measured spectrophotometrically.

For instance, a spectrophotometric method for the determination of indole-3-methanol involves its reaction with p-dimethylaminocinnamaldehyde in an acidic medium to form a highly colored azafulvenium salt, which can be quantified by measuring its absorbance at a specific wavelength. nih.gov While this method is specific to indole-3-methanol, similar principles could be applied to develop a quantitative assay for the biological activity of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-, provided it undergoes a reaction that produces a chromophore.

Table 3: Example of a Colorimetric Assay for an Indole Derivative

ParameterDescription
Reagent p-dimethylaminocinnamaldehyde
Reaction Condition Acidic pH
Product Colored azafulvenium salt
Wavelength of Maximum Absorbance (λmax) Specific to the colored product (e.g., in the visible range)
Quantification Based on a standard curve of known concentrations of the analyte.

Electrochemical Methods for Reactivity and Interaction Studies

Electrochemical methods, such as cyclic voltammetry, provide valuable insights into the redox properties of molecules, which can be related to their reactivity and potential interactions within biological systems. The oxidation and reduction potentials of a compound can indicate its susceptibility to metabolic transformations and its ability to participate in electron transfer reactions.

Studies on the electrochemical oxidation of 5-substituted indoles have shown that the nature of the substituent at the 5-position influences the redox potential of the indole ring. rsc.org For 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-, the electron-withdrawing nature of the chlorine atom is expected to affect the electron density of the indole nucleus and, consequently, its electrochemical behavior.

By studying the electrochemical properties of this compound, researchers can gain a better understanding of its potential mechanisms of action and its interactions with biological targets.

Table 4: Illustrative Electrochemical Parameters for a 5-Substituted Indole Derivative

ParameterDescription
Technique Cyclic Voltammetry (CV)
Working Electrode Glassy Carbon Electrode or Platinum Electrode
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE)
Counter Electrode Platinum wire
Solvent/Electrolyte Acetonitrile with a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate)
Measured Parameter Oxidation Potential (Epa) and Reduction Potential (Epc)

Future Directions and Interdisciplinary Research Opportunities for 1h Indole 2 Ethanol, 5 Chloro 2,3 Dihydro

Development of Next-Generation Synthetic Methodologies

The efficient and versatile synthesis of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- is paramount for its future investigation. Current synthetic strategies for related indolines often involve multi-step processes. acs.org Future methodologies should aim for improved efficiency, scalability, and sustainability.

One promising approach involves the catalytic reduction of a corresponding 5-chloro-indole-2-acetate precursor. This could be achieved through catalytic hydrogenation, a method known for the conversion of indoles to indolines. researchgate.net Another avenue lies in the development of novel one-pot reactions that combine the formation of the indoline (B122111) ring with the introduction of the 2-ethanol side chain, potentially starting from a suitably substituted aniline (B41778) derivative. acs.org Iron and copper-catalyzed C-N and C-O bond formation processes have shown utility in the synthesis of functionalized indolines and could be adapted for this purpose. acs.org

Furthermore, exploring green chemistry principles in the synthesis of this compound is crucial. researchgate.net This could involve the use of environmentally benign solvents, catalyst-free reactions, or flow chemistry techniques to minimize waste and enhance reaction control. nih.gov The development of asymmetric syntheses would also be of significant interest to access enantiomerically pure forms of the molecule, which is often critical for elucidating biological activity.

Table 1: Potential Synthetic Strategies for 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-

Synthetic ApproachStarting Materials (Examples)Key TransformationsPotential Advantages
Catalytic Hydrogenation5-chloro-indole-2-acetic acid ethyl esterReduction of the indole (B1671886) ringEstablished methodology
Reductive Amination2-(5-chloro-1H-indol-2-yl)acetaldehydeFormation of the indoline ring and reductionDirect introduction of the ethanol (B145695) precursor
One-Pot CyclizationSubstituted o-nitrostyreneReductive cyclization and side-chain installationStep-economy and efficiency
Metal-Catalyzed C-N/C-O CouplingN-protected 2-(4-chlorophenyl)ethylamine derivativeIntramolecular cyclizationHigh functional group tolerance

In-Depth Mechanistic Elucidation of In Vitro Biological Activities

The 5-chloro-indoline core suggests a range of potential biological activities, including anticancer and anti-inflammatory effects. nih.govnih.gov Future research should focus on detailed in vitro studies to uncover the specific mechanisms of action of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-.

Given that many indole derivatives exhibit anticancer properties by targeting protein kinases, initial screening should assess the compound's inhibitory activity against a panel of cancer-related kinases. eurekaselect.comnih.gov The presence of the chlorine atom at the 5-position can significantly influence binding affinity and selectivity. In-depth studies could involve enzyme kinetics, cellular thermal shift assays (CETSA) to confirm target engagement in cells, and Western blotting to analyze the modulation of downstream signaling pathways. acs.orgmaterialsciencejournal.org

For potential anti-inflammatory activity, in vitro assays using cell lines like RAW 264.7 macrophages can be employed to measure the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.govnih.gov Mechanistic studies could then delve into the impact on signaling pathways like NF-κB and MAPKs. nih.gov

Rational Design of Highly Potent and Selective Indole-Based Scaffolds

Once initial biological activities are identified, the principles of rational drug design can be applied to develop more potent and selective analogs of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro-. nih.gov Structure-activity relationship (SAR) studies will be crucial in this endeavor. rsc.orgrsc.org

Computational modeling, including molecular docking and molecular dynamics simulations, can provide insights into the binding modes of the parent compound with its biological targets. nih.gov This information can guide the design of new derivatives with modified substituents on the indoline ring and the ethanol side chain. For instance, the replacement of the chloro group with other halogens or small electron-withdrawing groups could modulate activity. nih.gov Modifications to the ethanol moiety, such as etherification, esterification, or conversion to an amine, could also lead to improved pharmacological profiles.

The synthesis and biological evaluation of a focused library of these rationally designed analogs will help to build a comprehensive SAR profile, identifying key structural features for optimal activity and selectivity.

Exploration of Novel Therapeutic Applications (In Vitro)

Beyond anticancer and anti-inflammatory activities, the unique structure of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- warrants exploration of its potential in other therapeutic areas. The indole nucleus is a versatile pharmacophore present in drugs targeting a wide array of diseases. researchgate.net

In vitro screening against various biological targets could reveal unexpected activities. For example, indole derivatives have shown promise as antivirals, antimicrobials, and agents for neurodegenerative diseases. nih.govmdpi.com The presence of the 5-chloro substituent, in particular, has been associated with potent biological effects in different contexts. mdpi.com A broad-based in vitro screening approach, perhaps utilizing high-throughput screening (HTS) against diverse target classes, could uncover novel therapeutic opportunities for this scaffold.

Integration with Materials Science for Functional Applications

The application of indole derivatives is not limited to the life sciences. The electron-rich nature of the indole ring makes it an attractive building block for functional organic materials. Research into the integration of 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- and its derivatives into materials science could open up new avenues for innovation.

Indole-based polymers and polyesters have been developed for applications in organic electronics and as high-performance plastics. acs.orgrsc.orgrsc.orgnih.gov The specific substitutions on the title compound could impart unique electronic and physical properties. For instance, the chloro group can influence the electronic properties and intermolecular interactions, which are critical for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). uniurb.it The ethanol side chain provides a handle for further polymerization or grafting onto other material surfaces.

Future research could involve the synthesis and characterization of polymers incorporating the 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- moiety and the evaluation of their thermal, mechanical, and electronic properties.

Collaborative Initiatives in Academic and Industrial Research Settings

The multifaceted research directions outlined for 1H-Indole-2-ethanol, 5-chloro-2,3-dihydro- necessitate a collaborative approach, bridging the gap between academia and industry. acs.orgmrlcg.com Such partnerships are crucial for translating fundamental research into tangible applications. nih.gov

Academic institutions can excel in the early-stage exploration of novel synthetic routes, in-depth mechanistic studies, and the discovery of new biological activities. researchgate.net Pharmaceutical and materials science companies, on the other hand, possess the resources and expertise for lead optimization, preclinical and clinical development, and large-scale manufacturing. nih.govtandfonline.com

Establishing collaborative projects focused on this indole derivative could accelerate its development. slideshare.net These collaborations can take various forms, including sponsored research agreements, joint development programs, and student internships, fostering a synergistic environment for innovation. nih.govacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.